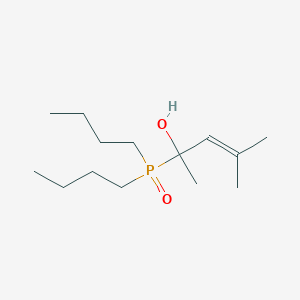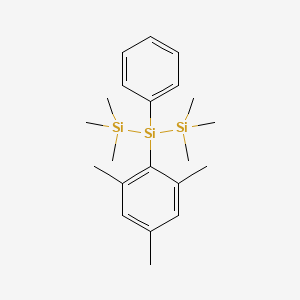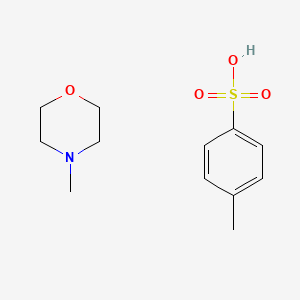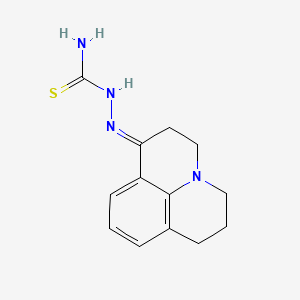
2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL is an organic compound with the molecular formula C14H29O2P This compound is characterized by the presence of a phosphoryl group attached to a butyl chain, along with a methyl group and a pentenol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL can be achieved through several synthetic routes. One common method involves the reaction of dibutylphosphine oxide with 4-methylpent-3-en-2-one under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, resulting in higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions.
化学反応の分析
Types of Reactions
2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Phosphine oxides or phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine oxides or phosphonic acids.
科学的研究の応用
2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Industry: It is used as an additive in lubricants and as a flame retardant in polymer materials.
作用機序
The mechanism of action of 2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL involves its interaction with molecular targets through its phosphoryl group. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. This interaction can modulate the activity of these molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- 2-(Diethylphosphoryl)-4-methylpent-3-EN-2-OL
- 2-(Dipropylphosphoryl)-4-methylpent-3-EN-2-OL
- 2-(Dibutylphosphoryl)-4-ethylpent-3-EN-2-OL
Uniqueness
2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL is unique due to its specific combination of a dibutylphosphoryl group and a pentenol structure. This combination imparts distinct chemical and physical properties, such as higher stability and reactivity compared to its analogs. The presence of the butyl groups also enhances its solubility in organic solvents, making it more versatile for various applications.
特性
CAS番号 |
105950-38-7 |
|---|---|
分子式 |
C14H29O2P |
分子量 |
260.35 g/mol |
IUPAC名 |
2-dibutylphosphoryl-4-methylpent-3-en-2-ol |
InChI |
InChI=1S/C14H29O2P/c1-6-8-10-17(16,11-9-7-2)14(5,15)12-13(3)4/h12,15H,6-11H2,1-5H3 |
InChIキー |
JMLJKQAHFDQPQF-UHFFFAOYSA-N |
正規SMILES |
CCCCP(=O)(CCCC)C(C)(C=C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)

![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)
![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)



silane](/img/structure/B14323372.png)
![7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B14323381.png)

![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)

![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
